molecular formula C14H14F3N3O B10905294 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide

Cat. No.: B10905294
M. Wt: 297.28 g/mol
InChI Key: RLTFYFYKEGQTLF-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide is a compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound contains a pyrazole ring substituted with difluoromethyl and methyl groups, as well as an acetamide moiety linked to a fluorobenzyl group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antibacterial effects . Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[(2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C14H14F3N3O/c1-9-6-12(14(16)17)19-20(9)8-13(21)18-7-10-4-2-3-5-11(10)15/h2-6,14H,7-8H2,1H3,(H,18,21)

InChI Key

RLTFYFYKEGQTLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CC=C2F)C(F)F

Origin of Product

United States

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